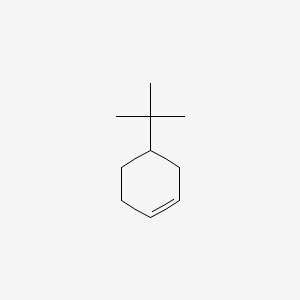

4-tert-Butylcyclohexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143533. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTMQLHFQYFBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862881 | |

| Record name | cyclohexene, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228-98-0 | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2228-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002228980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexene, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and reactions of 4-tert-Butylcyclohexene

An In-depth Technical Guide on the Synthesis and Reactions of 4-tert-Butylcyclohexene

Introduction

This compound is a pivotal intermediate in organic synthesis, valued for its sterically hindered double bond which allows for the study of reaction mechanisms and stereoselectivity. Its bulky tert-butyl group effectively "locks" the conformation of the cyclohexene (B86901) ring, making it a preferred substrate for investigating the facial selectivity of electrophilic additions and other reactions. This guide provides a comprehensive overview of its synthesis and key chemical transformations, tailored for researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound

The most prevalent laboratory synthesis of this compound involves the acid-catalyzed dehydration of 4-tert-butylcyclohexanol (B146172). This method is efficient and demonstrates fundamental principles of elimination reactions.

Primary Synthesis Route: Dehydration of 4-tert-Butylcyclohexanol

The dehydration of 4-tert-butylcyclohexanol, which exists as a mixture of cis and trans isomers, typically proceeds through an E1 mechanism. Protonation of the hydroxyl group by a strong acid (e.g., sulfuric or phosphoric acid) creates a good leaving group (water). Subsequent loss of water forms a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to yield the alkene. Zaitsev's rule predicts the formation of the more substituted alkene, but due to the bulky tert-butyl group, the major product is this compound, with a minor amount of the 1-tert-butylcyclohexene isomer.

Synthesis Workflow and Logic

The synthesis begins with readily available 4-tert-butylcyclohexanol, which can be prepared from 4-tert-butylphenol (B1678320) via hydrogenation. The alcohol undergoes dehydration using a strong acid catalyst, which protonates the hydroxyl group. The resulting oxonium ion loses a molecule of water to form a secondary carbocation. A base then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. The reaction mixture is heated, and the lower-boiling alkene product is continuously removed by distillation to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.

Caption: Synthesis workflow for this compound.

Quantitative Data for Synthesis

| Parameter | Value | Conditions | Reference |

| Starting Material | 4-tert-Butylcyclohexanol | - | |

| Catalyst | 85% Phosphoric Acid / Sulfuric Acid | Catalytic amount | |

| Temperature | 140-160 °C (distillation) | Atmospheric pressure | |

| Reaction Time | ~1 hour | - | |

| Typical Yield | 70-85% | - | |

| Boiling Point | 171-173 °C | 760 mmHg | - |

| Density | 0.81 g/mL | 25 °C | - |

Experimental Protocol: Dehydration of 4-tert-Butylcyclohexanol

-

Apparatus Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the distilling flask. Ensure all joints are properly sealed. Use a heating mantle as the heat source.

-

Reagent Addition: To the round-bottom flask, add 15.6 g (0.1 mol) of 4-tert-butylcyclohexanol (cis/trans mixture) and a few boiling chips. Cautiously add 2.5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reagents.

-

Distillation: Heat the mixture gently. The product, this compound, will co-distill with water. Collect the distillate that boils below 100°C. Continue the distillation until no more liquid is collected, but do not distill to dryness.

-

Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution to neutralize any residual acid, and finally with 20 mL of brine.

-

Drying and Isolation: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the product over anhydrous sodium sulfate. Decant or filter the dried liquid into a pre-weighed round-bottom flask.

-

Final Purification: Purify the crude product by simple distillation, collecting the fraction that boils between 171-173 °C. Weigh the final product and calculate the percent yield.

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by gas chromatography (GC).

Reactions of this compound

The fixed conformation and the presence of a double bond make this compound an excellent model for studying the stereochemistry and regiochemistry of electrophilic addition reactions.

Hydroboration-Oxidation

This two-step reaction converts this compound into the corresponding anti-Markovnikov alcohol, trans-4-tert-butylcyclohexanol. The reaction is a syn-addition of a hydrogen and a hydroxyl group across the double bond. Borane (BH₃) adds to the less sterically hindered face of the alkene, followed by oxidation with hydrogen peroxide, which replaces the boron atom with a hydroxyl group with retention of stereochemistry.[1]

Epoxidation

Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The oxygen atom is delivered to the double bond in a concerted, syn-addition manner. Due to the steric bulk of the tert-butyl group, the epoxidation occurs preferentially on the less hindered face of the cyclohexene ring.

Bromination

The addition of bromine (Br₂) to this compound proceeds via a bromonium ion intermediate. The reaction is an anti-addition, where the two bromine atoms add to opposite faces of the double bond. The major product is the trans-diaxial dibromide, which is formed through the attack of a bromide ion on the bromonium ion intermediate. This stereochemical outcome is a classic example of the steric and electronic effects in cyclohexene systems.

Reaction Pathways Overview

Caption: Major reaction pathways of this compound.

Quantitative Data for Reactions

| Reaction | Reagents | Product | Typical Yield | Key Features |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | trans-4-tert-Butylcyclohexanol | >90% | Anti-Markovnikov, syn-addition |

| Epoxidation | m-CPBA, CH₂Cl₂ | This compound oxide | 85-95% | syn-addition, stereospecific |

| Bromination | Br₂, CCl₄ | trans-1,2-Dibromo-4-tert-butylcyclohexane | >90% | anti-addition |

Experimental Protocol: Epoxidation of this compound

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6.9 g (0.05 mol) of this compound in 100 mL of dichloromethane (B109758) (CH₂Cl₂). Cool the solution in an ice bath.

-

m-CPBA Addition: In a separate beaker, prepare a solution of 10.8 g (approximately 0.055 mol, assuming 85% purity) of meta-chloroperoxybenzoic acid (m-CPBA) in 50 mL of dichloromethane. Add this solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour and then at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the precipitated m-chlorobenzoic acid. Wash the filtrate in a separatory funnel with 50 mL of 10% sodium sulfite (B76179) solution (to destroy excess peroxy acid), followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude epoxide can be purified by vacuum distillation or column chromatography if necessary.

-

Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Conclusion

This compound serves as an exemplary substrate for demonstrating fundamental principles of organic synthesis and reaction mechanisms. Its locked conformation provides a clear stereochemical framework for understanding addition reactions. The synthetic and reaction protocols detailed in this guide offer robust and reproducible methods for the preparation and functionalization of this important cycloalkene, providing a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Conformational Analysis of 4-tert-Butylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of 4-tert-butylcyclohexene. Due to the steric demands of the tert-butyl group and the geometric constraints of the endocyclic double bond, this molecule presents a fascinating case study in non-covalent interactions, including steric and allylic strain. This document synthesizes experimental and computational findings to elucidate the conformational preferences, relative energies, and the dynamic equilibrium between the predominant conformers of this compound. Detailed experimental protocols for the characterization of these conformers are provided, and key quantitative data are summarized for comparative analysis.

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for reactivity, biological activity, and material properties. The introduction of a bulky tert-butyl group effectively "locks" the conformation of a cyclohexane (B81311) ring, typically forcing other substituents into axial positions. However, in the case of this compound, the presence of the endocyclic double bond introduces significant torsional and allylic strain, leading to a more complex conformational equilibrium than in its saturated analogue.

The cyclohexene (B86901) ring adopts a half-chair conformation to minimize angle and torsional strain. In this compound, two primary half-chair conformers are in equilibrium: one with the tert-butyl group in a pseudo-equatorial position and the other with it in a pseudo-axial position. The relative stability of these conformers is dictated by a delicate balance between the steric bulk of the tert-butyl group and allylic strain.

Conformational Equilibria and Driving Forces

The principal conformational equilibrium for this compound involves the interconversion of two half-chair forms, as depicted below.

Caption: Conformational equilibrium between the pseudo-equatorial and pseudo-axial half-chair conformers of this compound.

The pseudo-equatorial conformer is generally considered to be the more stable of the two. This preference is primarily driven by the minimization of steric strain. In the pseudo-axial conformation, the bulky tert-butyl group experiences significant steric hindrance with the syn-axial hydrogen atoms at the C2 and C6 positions.

However, the analysis is not solely dependent on classic steric hindrance. Allylic strain (A1,3 strain) plays a critical role in destabilizing the pseudo-axial conformer. This type of strain arises from the steric interaction between the pseudo-axial tert-butyl group at C4 and the hydrogen atom at the allylic C3 position. This interaction forces the molecule to adopt a higher energy conformation.

Quantitative Conformational Analysis

While specific experimental data for this compound is sparse in recent literature, extensive studies on analogous systems, particularly cis-1,4-di-tert-butylcyclohexane, provide valuable insights. In these systems, the energetic penalty of placing a tert-butyl group in an axial-like position can be significant enough to favor a twist-boat conformation over a chair. Although this compound is constrained to a half-chair, the energetic principles are transferable.

Computational studies are therefore crucial for quantifying the energy differences between the conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Destabilizing Interactions |

| Pseudo-Equatorial | 0 (Reference) | Minimal steric and allylic strain |

| Pseudo-Axial | ~2.5 - 4.0 | 1,3-Diaxial-like interactions, A1,3 allylic strain |

Note: The relative energy values are estimates based on computational studies of 4-substituted cyclohexenes and related molecules. The exact values can vary depending on the level of theory and basis set used in the calculations.

Experimental Protocols for Conformational Analysis

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow the rate of ring inversion between the half-chair conformers to allow for the individual observation and characterization of each conformer.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a low-freezing point solvent, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated solvents like CHF₂Cl/CHFCl₂.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is required.

-

Data Acquisition:

-

A series of ¹H NMR spectra are acquired at progressively lower temperatures, starting from room temperature down to the coalescence temperature and below (typically in the range of -80°C to -150°C).

-

At room temperature, a time-averaged spectrum is observed due to rapid ring inversion.

-

As the temperature is lowered, the signals corresponding to the axial and equatorial protons will broaden, coalesce, and eventually sharpen into two distinct sets of signals for the two conformers.

-

-

Data Analysis:

-

The relative populations of the two conformers at a given low temperature can be determined by integrating the signals corresponding to each conformer.

-

The free energy difference (ΔG°) between the conformers can be calculated from their relative populations using the equation: ΔG° = -RTln(K), where K is the equilibrium constant (ratio of conformers).

-

Analysis of the coupling constants (J-values) for the olefinic and allylic protons in each conformer can provide detailed structural information about the dihedral angles, confirming the half-chair geometry. For instance, the coupling constant between the C4 proton and the adjacent C3 and C5 protons will be significantly different for the pseudo-axial and pseudo-equatorial conformers.

-

Computational Chemistry

Objective: To model the potential energy surface of this compound and calculate the relative energies and geometric parameters of its stable conformers.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, Spartan, or similar is used.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface. This typically involves molecular mechanics (e.g., MMFF94) or semi-empirical methods to generate initial structures.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers (pseudo-equatorial and pseudo-axial half-chairs) are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Energy Analysis: The relative energies (ΔE, ΔH, and ΔG) of the conformers are calculated from the output of the geometry optimization and frequency calculations.

-

NMR Parameter Prediction: The software can also be used to predict NMR chemical shifts and coupling constants for each conformer, which can then be compared with experimental data for validation.

4-tert-Butylcyclohexene in Organic Chemistry Education: A Technical Guide

Introduction

4-tert-Butylcyclohexene is a valuable substrate in organic chemistry education for demonstrating a variety of fundamental concepts, including conformational analysis, reaction mechanisms, and stereoselectivity. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, with the tert-butyl group preferentially occupying the equatorial position to minimize steric strain.[1] This conformational bias simplifies the analysis of reaction outcomes and allows for a clearer understanding of the stereochemical and regiochemical principles governing alkene reactions.

This technical guide provides an in-depth overview of the synthesis of this compound and its application in three common undergraduate organic chemistry experiments: electrophilic addition of bromine, hydroboration-oxidation, and acid-catalyzed hydration. Detailed experimental protocols, expected outcomes, and mechanistic insights are presented to aid researchers, scientists, and drug development professionals in understanding the utility of this compound in an educational and research context.

Synthesis of this compound

This compound is typically synthesized in the undergraduate laboratory via the acid-catalyzed dehydration of 4-tert-butylcyclohexanol (B146172). This reaction proceeds through an E1 mechanism.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Dehydration of 4-tert-Butylcyclohexanol

This protocol is adapted from the dehydration of other cyclohexanol (B46403) derivatives.[2][3]

-

Reaction Setup: To a 50 mL round-bottom flask, add 7.8 g (0.05 mol) of 4-tert-butylcyclohexanol and a magnetic stir bar.

-

Acid Addition: In a fume hood, carefully add 5 mL of 85% phosphoric acid to the flask.

-

Distillation: Assemble a simple distillation apparatus. Heat the flask gently with a heating mantle to initiate the reaction and distill the product. Collect the distillate in a flask cooled in an ice bath. The distillation should be continued until no more product is collected.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

-

Drying and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant the dried liquid into a clean, dry round-bottom flask and perform a final simple distillation to obtain pure this compound.

| Parameter | Value | Reference |

| Starting Material | 4-tert-Butylcyclohexanol | [2][3] |

| Reagent | 85% Phosphoric Acid | [2][3] |

| Expected Yield | 70-80% | Estimated |

| Boiling Point | 171-173 °C | [1] |

| Appearance | Colorless liquid | General Knowledge |

Reactions of this compound

Electrophilic Addition of Bromine

The reaction of this compound with bromine is a classic example of electrophilic addition to an alkene. The reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms. To enhance safety, pyridinium (B92312) tribromide can be used as a solid source of bromine.[4]

Caption: Mechanism of electrophilic bromination.

This protocol is adapted from the bromination of trans-stilbene.[4][5]

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.38 g (0.01 mol) of this compound in 20 mL of glacial acetic acid.

-

Reagent Addition: Add 3.52 g (0.011 mol) of pyridinium tribromide to the flask in portions over 5 minutes while stirring.

-

Reaction: Stir the mixture at room temperature for 30 minutes. The orange color of the pyridinium tribromide should fade.

-

Precipitation: Pour the reaction mixture into 50 mL of ice-water. The product will precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from ethanol (B145695) to obtain pure trans-1,2-dibromo-4-tert-butylcyclohexane.

| Product | Expected Yield | Melting Point | Spectroscopic Data |

| trans-1,2-Dibromo-4-tert-butylcyclohexane | 85-95% | ~78-80 °C | ¹H NMR: Peaks corresponding to axial and equatorial protons. ¹³C NMR: Signals for the two carbons bearing bromine atoms.[6] |

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereoselectivity.[7][8][9] The bulky tert-butyl group directs the addition of the borane (B79455) to the less sterically hindered face of the double bond.

Caption: Workflow for hydroboration-oxidation.

This protocol is adapted from the hydroboration-oxidation of 1-octene.[7]

-

Hydroboration: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 1.38 g (0.01 mol) of this compound and 10 mL of dry THF. Cool the flask in an ice bath and slowly add 3.3 mL of a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) in THF (0.0033 mol) with stirring. Allow the reaction to stir at room temperature for 1 hour.

-

Oxidation: Cool the flask in an ice bath and slowly add 3 mL of 3 M aqueous sodium hydroxide, followed by the dropwise addition of 3 mL of 30% hydrogen peroxide.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Workup: Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with 10 mL of saturated aqueous sodium bicarbonate and then with 10 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by recrystallization from hexanes.

| Product | Expected Yield | Product Ratio (trans:cis) | Spectroscopic Data |

| 4-tert-Butylcyclohexanol | 80-90% | >95:5 | ¹H NMR: Distinct signals for axial and equatorial protons. GC-MS: Separation of cis and trans isomers.[10] |

Acid-Catalyzed Hydration

Acid-catalyzed hydration of alkenes follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[11][12] This reaction proceeds through a carbocation intermediate.

Caption: Mechanism of acid-catalyzed hydration.

This protocol is adapted from a general procedure for the acid-catalyzed hydration of alkenes.[11]

-

Reaction Setup: In a 50 mL round-bottom flask, place a magnetic stir bar and 10 mL of 50% aqueous sulfuric acid. Cool the flask in an ice bath.

-

Alkene Addition: Slowly add 1.38 g (0.01 mol) of this compound to the stirred acid solution.

-

Reaction: Allow the mixture to stir at room temperature for 1 hour.

-

Workup: Pour the reaction mixture into a separatory funnel containing 20 mL of ice-water. Extract the product with two 15 mL portions of diethyl ether.

-

Washing and Drying: Combine the ether extracts and wash them with 10 mL of saturated sodium bicarbonate solution and then 10 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the solution and remove the solvent by rotary evaporation to obtain the crude product. The product can be purified by recrystallization or distillation.

| Product | Expected Yield | Regioselectivity | Spectroscopic Data |

| 1-tert-Butylcyclohexan-1-ol | 60-70% | Markovnikov | ¹H NMR: Absence of vinylic protons, presence of a hydroxyl proton signal. IR: Broad O-H stretch around 3300 cm⁻¹. |

This compound serves as an excellent model compound in organic chemistry education to illustrate the principles of alkene reactivity, stereochemistry, and conformational analysis. The experiments detailed in this guide provide a framework for hands-on learning experiences that reinforce theoretical concepts. The conformational locking effect of the tert-butyl group simplifies product analysis and allows students to focus on the fundamental mechanisms of electrophilic addition, hydroboration-oxidation, and acid-catalyzed hydration. The provided protocols and expected data offer a valuable resource for educators and researchers in the field of organic chemistry.

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. Lab Report On The Dehydration Reaction Of 2 Methylcyclohexanol And Phosphoric Acid - 1252 Words | Bartleby [bartleby.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. article.sapub.org [article.sapub.org]

- 5. Solved Electrophilic Addition of Alkenes: The Reaction of | Chegg.com [chegg.com]

- 6. spectrabase.com [spectrabase.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. orgosolver.com [orgosolver.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Solved The GC-MS data of the starting material, | Chegg.com [chegg.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. youtube.com [youtube.com]

Spectroscopic Analysis of 4-tert-Butylcyclohexene: A Technical Guide

Introduction

4-tert-Butylcyclohexene is a substituted cycloalkene of significant interest in organic synthesis and mechanistic studies. Its rigid conformational structure, dictated by the bulky tert-butyl group, makes it a valuable model compound for investigating the stereochemical and electronic effects on chemical reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment in a molecule. The chemical shifts, multiplicities, and coupling constants provide detailed information about the connectivity and stereochemistry of the hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Disclaimer: Despite extensive searches of publicly available spectral databases and scientific literature, specific, experimentally-derived ¹H NMR data for this compound could not be located. The table above is a template for where the data would be presented.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its local electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Disclaimer: Despite extensive searches of publicly available spectral databases and scientific literature, specific, experimentally-derived ¹³C NMR data for this compound could not be located. The table above is a template for where the data would be presented.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Disclaimer: Despite extensive searches of publicly available spectral databases and scientific literature, specific, experimentally-derived IR data for this compound could not be located. The table above is a template for where the data would be presented.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Disclaimer: Despite extensive searches of publicly available spectral databases and scientific literature, specific, experimentally-derived mass spectrometry data for this compound could not be located. The table above is a template for where the data would be presented.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed in this guide. Specific instrument parameters may need to be optimized for individual samples and spectrometers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or by direct infusion.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Chemical Ionization (CI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexene is a cyclic alkene of significant interest in organic synthesis and material science. Its unique structure, featuring a bulky tert-butyl group on a cyclohexene (B86901) ring, imparts specific steric and electronic properties that influence its reactivity and physical characteristics. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for computational modeling studies.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1][2] |

| Molecular Weight | 138.25 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Fruity | [1] |

| Boiling Point | 165.3 °C at 760 mmHg | [1][2] |

| Density | 0.832 g/cm³ | [1][2] |

| Refractive Index | 1.46 | [1] |

| Vapor Pressure | 2.48 mmHg at 25 °C | [1][2] |

| Flash Point | 38.4 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |

Computed Properties

| Property | Value | Reference |

| XLogP3-AA | 3.9 | [5] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Heavy Atom Count | 10 | [3] |

| Complexity | 126 | [3] |

| Rotatable Bond Count | 1 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Dehydration of 4-tert-Butylcyclohexanol (B146172)

This two-step synthesis involves the reduction of 4-tert-butylcyclohexanone (B146137) to 4-tert-butylcyclohexanol, followed by the dehydration of the alcohol to yield this compound.

Step 1: Reduction of 4-tert-Butylcyclohexanone

This procedure is adapted from the reduction of substituted cyclohexanones.

-

Materials: 4-tert-butylcyclohexanone, Methanol (B129727), Sodium borohydride (B1222165) (NaBH₄), 0.05 M HCl, Dichloromethane (B109758), Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 50 mg of 4-tert-butylcyclohexanone in 0.5 mL of methanol in a conical vial equipped with a magnetic stirrer.

-

Attach an air condenser to the vial.

-

Carefully add 12.2 mg of NaBH₄ in three portions through the condenser.

-

Cap the condenser with a drying tube containing calcium chloride.

-

Allow the reaction to stir for 30 minutes.

-

Quench the reaction by the dropwise addition of 0.05 M HCl until the effervescence ceases.

-

Extract the product with three 0.25 mL portions of dichloromethane.

-

Combine the organic extracts in a test tube containing approximately 500 mg of anhydrous sodium sulfate.

-

Filter the dried solution through a cotton-plugged pipette into a tared 5 mL conical vial.

-

Evaporate the solvent using a gentle stream of compressed air to yield 4-tert-butylcyclohexanol.

-

Step 2: Dehydration of 4-tert-Butylcyclohexanol

This procedure is a general method for the acid-catalyzed dehydration of alcohols.

-

Materials: 4-tert-butylcyclohexanol, Concentrated sulfuric acid (H₂SO₄), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Distillation apparatus.

-

Procedure:

-

Place the synthesized 4-tert-butylcyclohexanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Set up a simple distillation apparatus.

-

Heat the mixture to distill the alkene product (this compound) as it is formed.

-

Collect the distillate in a receiving flask.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Perform a final distillation to purify the this compound.

-

Characterization Protocols

1. Gas Chromatography (GC)

-

Objective: To assess the purity of the synthesized this compound and to determine the relative amounts of any isomers present.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).[6]

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.[6]

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.[6]

-

The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.[3]

-

A detector records the time it takes for each component to elute (retention time) and its relative abundance.[3]

-

The purity of the this compound can be determined from the area of its corresponding peak in the chromatogram.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of this compound.

-

Procedure:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons of the cyclohexene ring and the protons of the tert-butyl group.

-

The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, confirming its structure. The presence of the bulky tert-butyl group significantly influences the chemical shifts of the ring carbons.

-

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound from 4-tert-butylcyclohexanone.

Caption: Synthesis and Purification of this compound.

Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis.[1] The presence of the double bond allows for a variety of addition reactions, while the bulky tert-butyl group can direct the stereochemical outcome of these reactions. It is known to participate in reactions such as Diels-Alder reactions, where it can act as a dienophile.[7]

Due to its specific structural features, derivatives of this compound have been investigated for their potential applications in material science, including in the development of liquid crystals.[7] The steric bulk of the tert-butyl group can influence the self-assembly and ordering of molecules, which is a key property for liquid crystal applications.[7] Furthermore, it is utilized in the fragrance and pharmaceutical industries.[1]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2][7] It is classified as a skin irritant and is very toxic to aquatic life with long-lasting effects.[5] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[2] Spills should be contained and collected, and release into the environment should be avoided.[2]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. kbcc.cuny.edu [kbcc.cuny.edu]

- 4. researchgate.net [researchgate.net]

- 5. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Stereochemistry of 4-tert-Butylcyclohexene Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemical outcome of chemical reactions is of paramount importance in the fields of organic synthesis and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. 4-tert-Butylcyclohexene serves as a valuable model substrate for studying the stereochemistry of electrophilic additions to alkenes. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexene (B86901) ring, with the tert-butyl group occupying the equatorial position to minimize steric strain. This conformational rigidity allows for a more predictable analysis of the facial selectivity of various reagents. This technical guide provides a comprehensive overview of the stereochemistry of several key reactions of this compound, including hydroboration-oxidation, oxymercuration-demercuration, epoxidation, and halogenation. Detailed experimental protocols, quantitative data on product distributions, and mechanistic visualizations are presented to offer a thorough understanding of the factors governing the stereochemical course of these transformations.

Core Reactions and Stereochemical Outcomes

The addition reactions to the double bond of this compound can proceed via either syn-addition (addition to the same face of the double bond) or anti-addition (addition to opposite faces). The bulky tert-butyl group sterically hinders the syn-axial approach of reagents, thus favoring addition from the face anti to the tert-butyl group.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. The hydroboration step involves the concerted addition of a B-H bond across the double bond, where the boron atom adds to the less substituted carbon. The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of configuration.[1]

In the case of this compound, the hydroboration occurs preferentially from the face opposite to the bulky tert-butyl group. This leads to the formation of a trans-organoborane intermediate, which upon oxidation, yields the trans-alcohol as the major product.

Quantitative Data: Hydroboration-Oxidation Product Distribution

| Product | Stereochemistry | Product Ratio |

| trans-4-tert-Butylcyclohexanol | syn-addition | Major |

| cis-4-tert-Butylcyclohexanol | syn-addition | Minor |

Note: Specific quantitative ratios can vary depending on the borane (B79455) reagent used (e.g., BH3·THF, 9-BBN) and reaction conditions. However, the trans isomer is consistently the major product due to steric hindrance.

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Hydroboration: To a solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours to ensure complete hydroboration.

-

Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is then heated at 50 °C for 1 hour.

-

Workup: After cooling to room temperature, the aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Analysis: The product ratio is determined by gas chromatography (GC) or 1H NMR spectroscopy of the crude product. The products can be purified by column chromatography on silica (B1680970) gel.

Logical Relationship: Hydroboration-Oxidation Stereoselectivity

Caption: Steric hindrance by the equatorial tert-butyl group directs the syn-addition of borane to the opposite face of the double bond, leading to the major trans product.

Oxymercuration-Demercuration

Oxymercuration-demercuration is another method for the hydration of alkenes, which proceeds with Markovnikov regioselectivity. The first step, oxymercuration, involves the anti-addition of a mercuric acetate (B1210297) species and a nucleophile (water in this case) across the double bond.[2][3] The subsequent demercuration step with sodium borohydride (B1222165) replaces the mercury group with a hydrogen atom. While the initial oxymercuration step is stereospecific, the demercuration step can proceed through radical intermediates, which can lead to a loss of stereochemical integrity.[2]

For this compound, the attack of the mercuric acetate can occur from either face, but the subsequent attack of water occurs from the opposite side. The attack of the nucleophile is directed to the more substituted carbon. Due to the steric bulk of the tert-butyl group, there is a slight preference for the formation of the mercurinium ion on the same face as the tert-butyl group, leading to the nucleophilic attack from the anti-face. However, the stereochemical outcome is primarily governed by the anti-addition principle.

Quantitative Data: Oxymercuration-Demercuration Product Distribution

| Product | Stereochemistry | Product Ratio |

| trans-4-tert-Butylcyclohexanol | anti-addition (followed by reduction) | Major |

| cis-4-tert-Butylcyclohexanol | anti-addition (followed by reduction) | Minor |

Note: The ratio can be influenced by the specifics of the demercuration step, but the trans-isomer is generally favored due to the anti-addition mechanism of the oxymercuration step.

Experimental Protocol: Oxymercuration-Demercuration of this compound

-

Oxymercuration: A solution of mercuric acetate in a 1:1 mixture of tetrahydrofuran (THF) and water is prepared. To this solution, this compound is added, and the mixture is stirred at room temperature for 1 hour.

-

Demercuration: A solution of sodium hydroxide is added, followed by the portion-wise addition of sodium borohydride. The reaction is exothermic and may require cooling. The mixture is stirred for an additional 2 hours at room temperature.

-

Workup: The mixture is filtered to remove elemental mercury. The filtrate is saturated with potassium carbonate, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous potassium carbonate, and the solvent is evaporated.

-

Analysis: The product ratio is determined by GC or 1H NMR spectroscopy. The products can be purified by column chromatography.

Signaling Pathway: Oxymercuration-Demercuration

Caption: The reaction proceeds via an anti-addition of water to a mercurinium ion intermediate, followed by a less stereospecific demercuration step.

Epoxidation

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction that results in the syn-addition of an oxygen atom to the double bond to form an epoxide.[4] The stereochemical outcome is dictated by the direction of approach of the peroxy acid.

With this compound, the bulky tert-butyl group hinders the approach of the m-CPBA from the same face. Consequently, the epoxidation occurs predominantly from the less hindered face, opposite to the tert-butyl group, leading to the formation of the trans-epoxide as the major product.

Quantitative Data: Epoxidation Product Distribution

| Product | Stereochemistry | Product Ratio |

| trans-4-tert-Butylcyclohexene oxide | syn-addition | Major |

| cis-4-tert-Butylcyclohexene oxide | syn-addition | Minor |

Note: The diastereomeric ratio is typically high, favoring the trans isomer.

Experimental Protocol: Epoxidation of this compound

-

Reaction Setup: this compound is dissolved in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) in a flask equipped with a magnetic stirrer.

-

Reagent Addition: The solution is cooled in an ice bath, and a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise over a period of 30 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Workup: The reaction mixture is washed successively with a sodium sulfite (B76179) solution (to destroy excess peroxy acid), a sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification and Analysis: The solvent is removed by rotary evaporation, and the crude product can be purified by distillation under reduced pressure or by column chromatography. The product ratio can be determined by GC or 1H NMR spectroscopy.

Experimental Workflow: Epoxidation

Caption: A typical experimental workflow for the epoxidation of this compound with m-CPBA.

Halogenation (Bromination)

The addition of halogens, such as bromine (Br₂), to alkenes typically proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophilic attack of the halide ion. This mechanism results in the anti-addition of the two halogen atoms across the double bond.

In the case of this compound, the initial formation of the bromonium ion can occur from either face of the double bond. The subsequent backside attack by the bromide ion at one of the carbons of the bromonium ion leads to the diaxial opening of the ring, which then ring-flips to the more stable diequatorial conformation if possible. However, the presence of the bulky tert-butyl group, which must remain equatorial, restricts the conformational flexibility of the product. The major product will be the one resulting from the diaxial opening of the bromonium ion that leads to the most stable chair conformation.

When the reaction is carried out in a nucleophilic solvent like methanol (B129727), the solvent can also act as a nucleophile, leading to the formation of a bromohydrin ether. In the bromination of this compound in methanol, a mixture of two diastereomeric bromo-methoxy products is formed in a 45:55 ratio.[1] This indicates that the attack of methanol on the intermediate bromonium ion shows only a slight facial preference.

Quantitative Data: Bromination in Methanol Product Distribution

| Product | Stereochemistry | Product Ratio |

| (1R,2R,4S)-1-bromo-4-tert-butyl-2-methoxycyclohexane (and enantiomer) | anti-addition | 45% |

| (1R,2S,4R)-1-bromo-4-tert-butyl-2-methoxycyclohexane (and enantiomer) | anti-addition | 55% |

Experimental Protocol: Bromination of this compound

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., carbon tetrachloride for non-participating solvent, or methanol for participating solvent) in a flask protected from light to avoid radical reactions.

-

Reagent Addition: A solution of bromine in the same solvent is added dropwise to the stirred solution of the alkene at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

Workup: After the addition is complete, the solvent is removed under reduced pressure. If a non-participating solvent was used, the crude product is obtained. If a participating solvent like methanol was used, the workup may involve neutralization and extraction.

-

Purification and Analysis: The crude product is purified by recrystallization or column chromatography. The stereoisomeric products are identified and quantified using spectroscopic techniques such as 1H NMR and 13C NMR, and GC-MS.

Logical Relationship: Bromination Stereoselectivity

Caption: Bromination proceeds via an anti-addition mechanism involving a cyclic bromonium ion intermediate.

Conclusion

The stereochemical outcomes of addition reactions to this compound are predominantly governed by the steric hindrance imposed by the bulky tert-butyl group, which locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position. This steric directing effect, in combination with the inherent stereochemical preferences of the respective reaction mechanisms (syn for hydroboration and epoxidation, anti for oxymercuration and halogenation), allows for a high degree of stereocontrol in the synthesis of substituted cyclohexanes. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the design and execution of stereoselective syntheses. A thorough understanding of these principles is crucial for the rational design of complex molecules with specific stereochemical requirements, a fundamental aspect of modern drug discovery and development.

References

Navigating the Conformational Landscape of Substituted Cyclohexanes: A Technical Guide to Chair and Twist-Boat Conformations

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry and plays a pivotal role in determining the therapeutic efficacy and safety of a vast array of pharmaceutical compounds. Understanding the subtle interplay of steric and electronic effects that govern the equilibrium between different conformations is paramount for rational drug design and development. This in-depth technical guide provides a comprehensive exploration of the chair and twist-boat conformations of substituted cyclohexanes, detailing the thermodynamic principles, experimental methodologies for their characterization, and the quantitative data that underpins our current understanding.

The Conformational Isomers of Cyclohexane: A Hierarchy of Stability

The cyclohexane ring is not a planar hexagon; to alleviate angle and torsional strain, it adopts a variety of puckered conformations. The most stable of these is the chair conformation , which is estimated to be adopted by over 99.99% of cyclohexane molecules at room temperature.[1] Other notable, higher-energy conformations include the boat , twist-boat (or skew-boat) , and half-chair conformations.[1][2][3]

The relative energies of these conformations follow the general order: chair < twist-boat < boat < half-chair .[1] The chair conformation is the most stable due to the staggered arrangement of all carbon-hydrogen bonds, minimizing torsional strain, and bond angles that are very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain.[2][4]

The boat conformation is significantly less stable than the chair due to two primary factors: torsional strain from eclipsing C-H bonds and steric strain between the "flagpole" hydrogens, which are in close proximity.[5][6] The twist-boat conformation is a more stable intermediate between boat conformers, where a slight twisting of the ring alleviates some of the flagpole and eclipsing interactions.[2][7] It is approximately 5.5 kcal/mol (23 kJ/mol) less stable than the chair conformation.[2][4][8] The half-chair is a high-energy transition state in the process of ring flipping from one chair conformation to another.[2]

References

- 1. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. jkps.or.kr [jkps.or.kr]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

The Dominance of Bulk: A Technical Guide to the Steric Hindrance Effects of the Tert-Butyl Group in Cyclohexene Chemistry

For Immediate Release

[City, State] – [Date] – In the intricate landscape of organic synthesis and drug development, the ability to control molecular conformation and reaction stereoselectivity is paramount. This technical guide delves into the profound steric influence of the tert-butyl group on the reactivity and conformational dynamics of the cyclohexene (B86901) ring system. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of how this bulky substituent dictates reaction outcomes, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Conformational Control: The "Locking" Effect in a Half-Chair

The sheer size of the tert-butyl group dramatically limits the conformational flexibility of the cyclohexene ring. Similar to its well-documented effect in cyclohexane, the tert-butyl group overwhelmingly favors the equatorial position in the half-chair conformation of cyclohexene to minimize steric strain. This preference effectively "locks" the ring into a predominant conformation, providing a predictable framework for understanding its reactivity.

This conformational rigidity is a cornerstone for predicting the stereochemical outcome of reactions, as the approaching reagents encounter two distinct faces of the cyclohexene double bond, one being significantly more sterically hindered than the other.

Diagram: Conformational Equilibrium of 4-tert-Butylcyclohexene

Directing Reactivity: A Tale of Three Reactions

The steric hindrance imposed by the equatorial tert-butyl group profoundly influences the stereochemical and regiochemical outcomes of key synthetic reactions involving the cyclohexene double bond.

Epoxidation: Face-Selective Oxygen Transfer

The epoxidation of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), demonstrates a high degree of facial selectivity. The bulky tert-butyl group shields the syn-face of the double bond, forcing the electrophilic oxygen atom to approach from the less hindered anti-face. This results in the predominant formation of the anti-epoxide.

Diagram: Epoxidation of this compound

Hydroboration-Oxidation: Regio- and Stereoselective Hydration

The hydroboration-oxidation of this compound provides a powerful method for the anti-Markovnikov addition of water across the double bond. The use of sterically demanding boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), further enhances the regioselectivity. The boron atom, being the bulkier part of the reagent, preferentially adds to the less sterically hindered carbon of the double bond. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, yielding the corresponding alcohol with a high degree of regio- and stereocontrol. For 1-methyl-4-tert-butylcyclohexene, hydroboration with diborane (B8814927) shows that the boron attacks the double bond from the side opposite to the tert-butyl group, leading to the formation of the trans-alcohol as the major product.

Diels-Alder Reaction: Controlling Cycloaddition

In Diels-Alder reactions where a tert-butyl-substituted cyclohexadiene acts as the diene, the steric bulk of the tert-butyl group can influence the endo/exo selectivity of the cycloaddition. The tert-butyl group can sterically disfavor the formation of the typically preferred endo product if it leads to significant steric clashes in the transition state. This can result in an increased proportion of the exo product.

Quantitative Analysis of Steric Effects

The steric influence of the tert-butyl group can be quantified by examining the product distributions in various reactions.

| Reaction | Substrate | Reagent(s) | Product(s) | Diastereomeric/Regiomeric Ratio | Reference |

| Hydride Reduction | 4-tert-Butylcyclohexanone | NaBH₄, EtOH | trans-4-tert-Butylcyclohexanol | ~85:15 (trans:cis) | [No specific citation available in search results] |

| Hydride Reduction | 4-tert-Butylcyclohexanone | L-Selectride®, THF | cis-4-tert-Butylcyclohexanol | >99:1 (cis:trans) | [No specific citation available in search results] |

| Hydroboration | 1-methyl-4-tert-butylcyclohexene | B₂H₆ then H₂O₂, NaOH | trans-2-methyl-cis-5-tert-butylcyclohexanol | Major product | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research.

General Procedure for the Epoxidation of this compound with m-CPBA

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.

Diagram: Experimental Workflow for Epoxidation

General Procedure for the Hydroboration-Oxidation of this compound

-

Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-THF complex (BH₃·THF, ~0.4 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C and cautiously add a solution of sodium hydroxide (B78521) (3M aqueous solution) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution), ensuring the temperature does not exceed 30 °C.

-

Reaction Monitoring and Work-up: After stirring at room temperature for 1 hour, monitor the reaction by TLC. Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting alcohol by flash column chromatography.

Conclusion

The tert-butyl group serves as a powerful steric directing group in the chemistry of cyclohexene. Its conformational locking effect provides a rigid and predictable scaffold, enabling high levels of stereocontrol in a variety of important organic transformations. For researchers in drug development and complex molecule synthesis, a thorough understanding of the steric principles outlined in this guide is essential for the rational design of synthetic routes and the efficient construction of desired stereoisomers. The quantitative data and detailed protocols provided herein offer a valuable resource for the practical application of these concepts in the laboratory.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclohexenes. Adherence to systematic naming conventions is paramount for unambiguous communication in research, development, and regulatory contexts. This document details the core principles of naming these cyclic alkenes, including numbering protocols, prioritization of functional groups, stereochemical assignments, and the nomenclature of more complex bicyclic and spirocyclic systems involving a cyclohexene (B86901) moiety.

Core Principles of Cyclohexene Nomenclature

The systematic naming of substituted cyclohexenes follows a hierarchical set of rules to ensure a unique and descriptive name for every structure.

Identification of the Parent Structure

The parent structure is the cyclohexene ring. The suffix "-ene" signifies the presence of the carbon-carbon double bond.

Numbering the Cyclohexene Ring

Numbering is a critical step governed by the following priority rules:

-

Principal Functional Group and Double Bond: The carbon atoms of the double bond are assigned the locants 1 and 2.[1][2] Numbering begins at one of the double-bonded carbons and proceeds through the other.

-

Lowest Locants for Principal Functional Group: If a principal functional group is present, the numbering is chosen to give this group the lowest possible locant. The double bond carbons are still numbered 1 and 2.[3]

-

Lowest Locants for Substituents: The direction of numbering (clockwise or counter-clockwise) is chosen to assign the lowest possible numbers to the substituents at the first point of difference.[4]

-

Alphabetical Order: If a choice in numbering persists, the substituent that comes first alphabetically is assigned the lower number.

Prioritization of Functional Groups

When a cyclohexene ring bears multiple functional groups, their priority dictates the suffix of the name and the direction of numbering. Higher-priority groups are indicated with a suffix, while lower-priority groups are named as prefixes.

| Priority | Functional Group | Suffix (if highest priority) | Prefix (if lower priority) |

| High | Carboxylic Acid | -oic acid | carboxy- |

| Ester | -oate | alkoxycarbonyl- | |

| Aldehyde | -carbaldehyde | formyl- or oxo- | |

| Ketone | -one | oxo- | |

| Alcohol | -ol | hydroxy- | |

| Amine | -amine | amino- | |

| Low | Alkene | -ene | - |

| Alkyne | -yne | - | |

| Alkyl/Aryl | - | (e.g., methyl-, phenyl-) | |

| Halogen | - | (e.g., bromo-, chloro-) | |

| Nitro | - | nitro- |

Table 1: Abbreviated functional group priorities for IUPAC nomenclature.[3][5]

Stereochemistry

The three-dimensional arrangement of atoms is a critical component of a complete IUPAC name, especially in drug development where stereoisomers can have vastly different biological activities.

Cis/Trans Isomerism

For disubstituted cyclohexenes, the relative positions of two substituents on the ring can be described as cis (on the same side) or trans (on opposite sides). This descriptor is placed at the beginning of the name.

R/S Configuration

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6]

-

Assign Priorities: Assign priorities (1-4, with 1 being the highest) to the four groups attached to the stereocenter based on atomic number.

-

Orient the Molecule: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

-

Determine Configuration: Trace a path from priority 1 to 2 to 3.

The R/S descriptor(s) are placed in parentheses at the beginning of the IUPAC name.

Advanced Cyclohexene Systems

Fused Bicyclic Systems

In fused systems, two rings share two adjacent atoms. The nomenclature for a bicyclic system containing a cyclohexene ring is as follows:

-

Parent Name: The parent name is based on the total number of carbons in both rings (e.g., bicyclo[x.y.z]alkane).[8]

-

Bridgehead Carbons: The two carbons common to both rings are the bridgehead carbons.[9]

-

Numbering: Numbering begins at a bridgehead carbon and proceeds along the longest path to the other bridgehead, then along the next longest path, and finally along the shortest path (the bridge).[9] The position of the double bond is indicated by its locant.

For example, a cyclohexene ring fused to a cyclopentane (B165970) ring would be a bicyclo[4.3.0]nonene system.

Spirocyclic Systems

Spiro compounds feature two rings connected by a single common atom, the spiro atom.[10]

-

Parent Name: The name starts with the prefix "spiro", followed by brackets containing the number of carbons in each ring linked to the spiro atom, in ascending order.[11]

-

Numbering: Numbering begins in the smaller ring, adjacent to the spiro atom, proceeds around that ring, through the spiro atom, and around the larger ring.[10]

For instance, a cyclohexene ring spiro-fused to a cyclopentane ring would be named as a spiro[4.5]decene derivative.

Data Presentation of Naming Examples

| Structure | IUPAC Name | Key Features |

| 3-Methylcyclohex-1-ene | 3-Methylcyclohex-1-ene | Double bond is C1-C2. Methyl group at C3. |

| (S)-4-Chlorocyclohex-1-ene | (S)-4-Chlorocyclohex-1-ene | C4 is a stereocenter. CIP priorities: Cl > C5 > C3 > H. Lowest priority (H) is back. Path 1-2-3 is counter-clockwise.[5] |

| 5-Hydroxycyclohex-2-en-1-one | 5-Hydroxycyclohex-2-en-1-one | Ketone is the principal functional group (C1). Double bond is at C2. Hydroxy group is at C5. |

| trans-4,5-Dimethylcyclohex-1-ene | trans-4,5-Dimethylcyclohex-1-ene | Methyl groups are on opposite faces of the ring. |

| Bicyclo[4.4.0]dec-1-ene | Bicyclo[4.4.0]dec-1-ene | Fused ring system. Total 10 carbons. Double bond at a bridgehead.[8] |

| Spiro[4.5]dec-6-ene | Spiro[4.5]dec-6-ene | Spirocyclic system. Numbering starts in the smaller (5-membered) ring. Double bond is in the larger (6-membered) ring.[11] |

Table 2: Examples of IUPAC nomenclature for substituted cyclohexenes.

Experimental Protocols

Accurate naming is crucial for documenting and reproducing experimental work. Below are representative protocols for the synthesis and characterization of a substituted cyclohexene.

Synthesis of 4-Methylcyclohex-1-ene via Dehydration of 4-Methylcyclohexanol (B52717)

Objective: To synthesize 4-methylcyclohex-1-ene from 4-methylcyclohexanol via an acid-catalyzed dehydration reaction.

Materials:

-

4-methylcyclohexanol (10.0 g, 87.6 mmol)

-

85% Phosphoric acid (H₃PO₄), 5 mL

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Boiling chips

Procedure:

-

A 100 mL round-bottom flask is charged with 4-methylcyclohexanol (10.0 g) and 5 mL of 85% phosphoric acid. Boiling chips are added.

-

The flask is fitted with a fractional distillation apparatus.

-

The mixture is heated gently. The product, 4-methylcyclohex-1-ene, co-distills with water at a temperature range of 100-105 °C.

-

The distillate is collected in an ice-cooled receiving flask.

-

The collected distillate is transferred to a separatory funnel. The aqueous layer is removed.

-

The organic layer is washed with saturated sodium chloride solution to remove any remaining acid.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The dried product is decanted and purified by simple distillation to yield pure 4-methylcyclohex-1-ene.

Characterization by Spectroscopy

Infrared (IR) Spectroscopy:

-

Expected Peaks: The IR spectrum of the product is expected to show characteristic peaks for C=C stretching (approx. 1650 cm⁻¹) and vinylic C-H stretching (approx. 3020 cm⁻¹). The absence of a broad O-H stretch (approx. 3300 cm⁻¹) from the starting material confirms the reaction's completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum should display signals corresponding to the vinylic protons in the downfield region (δ 5.5-6.0 ppm).[12] The allylic protons would appear around δ 1.9-2.2 ppm, and the remaining aliphatic protons would be more upfield.

-

¹³C NMR: The ¹³C NMR spectrum will show deshielded peaks for the sp² hybridized carbons of the double bond (δ 120-140 ppm).[13]

Visualizations of Nomenclature Logic

The following diagrams illustrate the decision-making process for naming substituted cyclohexenes.